molecular formula C14H18N2O B8675816 N-tert-butyl-3-(4-cyanophenyl)propanamide

N-tert-butyl-3-(4-cyanophenyl)propanamide

Cat. No. B8675816
M. Wt: 230.31 g/mol
InChI Key: SGLXWRPALKVILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Dissolve 3-(4-cyanophenyl)-propionic acid (0.4 g, 2.48 mmol) and thionyl chloride (1.1 mL, 14.9 mmol) in toluene (2 mL) and reflux the mixture for 2 h. Concentrate in vacuo, dissolve the residue in DCM (1.5 mL) and add the solution to a cold solution (0° C.) of tert-butylamine (300 μL, 2.85 mmol) in DCM (1.5 mL) and triethylamine (97 μL, 0.69 mmol). Allow the mixture to stir at 0° C. for 15 min and at room temperature for 16 h. Add water, separate the organic phase and extract the aqueous phase twice with DCM. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (65:35) to obtain the desired intermediate (306 mg, 54%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
97 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([OH:13])=O)=[CH:5][CH:4]=1)#[N:2].S(Cl)(Cl)=O.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19].C(N(CC)CC)C>C1(C)C=CC=CC=1.C(Cl)Cl>[C:18]([NH:22][C:11]([CH2:10][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:8][CH:7]=1)=[O:13])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CCC(=O)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
97 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Allow the mixture to stir at 0° C. for 15 min and at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in DCM (1.5 mL)
CUSTOM
Type
CUSTOM
Details
Add water, separate the organic phase
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with hexane/EtOAc (65:35)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)CCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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